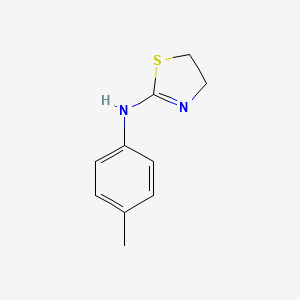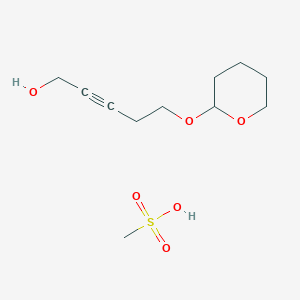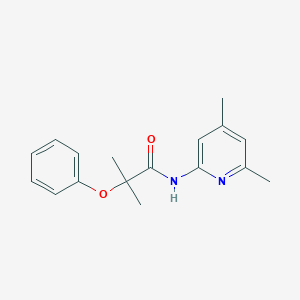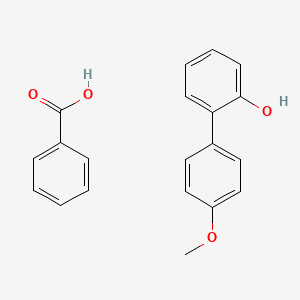
Benzoic acid;2-(4-methoxyphenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;2-(4-methoxyphenyl)phenol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzoic acid moiety and a phenol group substituted with a methoxy group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the esterification of 4-methoxybenzoic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond .
Another method involves the direct hydroxylation of benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide. This method can be performed under mild conditions and offers a straightforward route to the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes. The esterification method mentioned above can be scaled up for industrial production, with careful control of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;2-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Sulfuric acid, palladium on carbon
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
Benzoic acid;2-(4-methoxyphenyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzoic acid;2-(4-methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Benzoic acid;2-(4-methoxyphenyl)phenol can be compared with other similar compounds such as:
Benzoic Acid: Lacks the phenol group, leading to different applications and biological activities.
4-Methoxybenzoic Acid: Similar structure but lacks the phenol group, affecting its chemical behavior and uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it valuable in synthetic chemistry, biology, medicine, and industry. Further research into its properties and applications will continue to uncover new uses and benefits of this compound.
Propiedades
Número CAS |
92709-17-6 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
benzoic acid;2-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C13H12O2.C7H6O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;8-7(9)6-4-2-1-3-5-6/h2-9,14H,1H3;1-5H,(H,8,9) |
Clave InChI |
LGKYLDLTMHDLLP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC=CC=C2O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
![[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid](/img/structure/B14341417.png)
![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
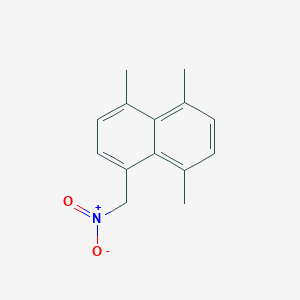
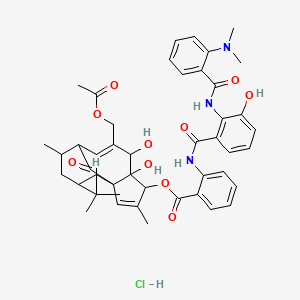
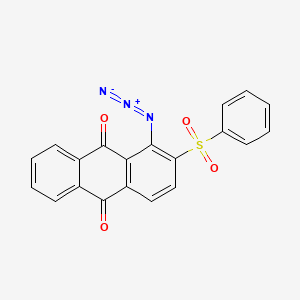
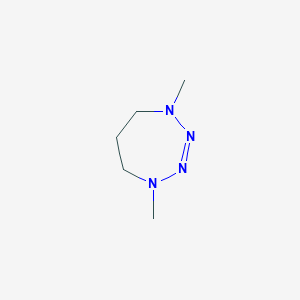
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
